molecular formula C17H16O2 B8748720 3-Phenyl-1-indanacetic acid CAS No. 71823-43-3

3-Phenyl-1-indanacetic acid

Cat. No.: B8748720
CAS No.: 71823-43-3
M. Wt: 252.31 g/mol
InChI Key: SPMZTVMUKNTXEW-UHFFFAOYSA-N
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Description

3-Phenyl-1-indanacetic acid is a bicyclic carboxylic acid derivative featuring an indane core (a fused benzene and cyclopentane ring) substituted with a phenyl group at the 3-position and an acetic acid moiety at the 1-position. This compound is part of a broader class of indane-based acetic acids, which are of interest in medicinal chemistry due to their structural similarity to nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin . Key synonyms include 3-Oxoindan-1-yl acetic acid and 2-(3-Oxo-2,3-dihydro-1H-inden-1-yl)acetic acid . Its molecular formula is C₁₇H₁₄O₃, with a molecular weight of 266.29 g/mol (calculated based on structural analogs).

Modifications to the phenyl or indane rings can significantly alter pharmacological activity, solubility, and metabolic stability .

Properties

CAS No.

71823-43-3

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

2-(3-phenyl-2,3-dihydro-1H-inden-1-yl)acetic acid

InChI

InChI=1S/C17H16O2/c18-17(19)11-13-10-16(12-6-2-1-3-7-12)15-9-5-4-8-14(13)15/h1-9,13,16H,10-11H2,(H,18,19)

InChI Key

SPMZTVMUKNTXEW-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2C1C3=CC=CC=C3)CC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Carboxylic Acid Derivatives

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis to form methyl/ethyl esters .

  • Amide formation : Treatment with thionyl chloride followed by amines yields substituted amides (e.g., N,N-dimethylamide) .

Substituent Modifications

  • Halogenation : Bromine or chlorine substituents are introduced via electrophilic aromatic substitution (EAS) on the indane ring .

  • Alkylation : Grignard reagents (e.g., methylmagnesium bromide) add to the ketone group in 1-oxo derivatives, followed by dehydration to form alkyl-substituted indanacetic acids .

Reactivity with Organometallic Reagents

  • Grignard reactions :

    • n-Butyllithium adds to the carbonyl group of 1-oxo-indanacetic acid derivatives, leading to ring-opening and subsequent cyclization to hydroxyindanones .

    • Methyllithium generates mixtures of hydroxy- and anilino-indanones (e.g., 3c and 4c ) .

Biological Activity and Derivatives

While not directly studied for 3-phenyl-1-indanacetic acid, structurally related compounds show:

  • Antimycobacterial activity : Analogues like 3-phenyl-1H-indoles exhibit MIC values of 18.2–94.7 µM against Mycobacterium tuberculosis .

  • Structure–activity relationship (SAR) :

    • Electron-withdrawing groups (e.g., CF₃) enhance activity .

    • Methoxy substituents reduce potency compared to halogens .

Cyclization Mechanism

  • Protonation : Sulfuric acid protonates the carbonyl oxygen, increasing electrophilicity.

  • Intramolecular attack : The aromatic ring attacks the activated carbonyl, forming the indane skeleton .

  • Rearomatization : Loss of water regenerates aromaticity, stabilizing the bicyclic product.

Side Reactions

  • Over-acylation : Excess acylating agents lead to diacylated byproducts .

  • Oxidation : Permanganate or other strong oxidizers may degrade the indane ring .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of 3-phenyl-1-indanacetic acid, highlighting differences in substituents and molecular properties:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
This compound C₁₇H₁₄O₃ Phenyl (C3), acetic acid (C1) 266.29 Potential COX inhibition, NSAID analog
5-Fluoro-2-methyl-1H-inden-3-yl acetic acid C₁₂H₁₁FO₂ Fluoro (C5), methyl (C2), acetic acid (C3) 218.21 Enhanced lipophilicity, antiviral studies
2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid C₁₂H₁₃NO₃ Methoxy (C5), methyl (C2), indole core 219.24 Indomethacin impurity, COX-1/2 inhibitor
(2-Phenyl-1H-indol-3-yl)acetic acid C₁₆H₁₃NO₂ Phenyl (C2), indole core, acetic acid (C3) 251.29 Anti-inflammatory, kinase inhibition
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(4-(trifluoromethyl)phenyl)sulfonylacetamide C₂₅H₁₈ClF₃N₂O₅S Chlorobenzoyl, methoxy, sulfonamide, trifluoromethyl 557.93 High-affinity COX-2 inhibition (43% yield in synthesis)

Pharmacological and Physicochemical Differences

Electronic and Steric Effects
  • This compound lacks electron-withdrawing groups on the phenyl ring, which may reduce acidity (pKa ~4–5) compared to fluorinated analogs like 5-fluoro-2-methyl-1H-inden-3-yl acetic acid (pKa ~3.5–4.5 due to fluorine’s inductive effect) .
  • The sulfonamide derivative (C₂₅H₁₈ClF₃N₂O₅S) introduces a bulky trifluoromethyl group, enhancing selectivity for COX-2 over COX-1, a common strategy to reduce gastrointestinal toxicity in NSAIDs .
Bioactivity
  • Indomethacin analogs (e.g., 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid) exhibit potent COX-1/2 inhibition (IC₅₀ < 1 μM) due to the methoxy group’s electron-donating effects, which stabilize enzyme interactions .
  • This compound ’s indane core may improve metabolic stability compared to indole-based compounds, as rigid structures resist cytochrome P450-mediated oxidation .

Q & A

Q. What are the standard synthetic routes for 3-Phenyl-1-indanacetic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthetic routes typically involve Friedel-Crafts alkylation or coupling reactions between indanone derivatives and phenylacetic acid precursors. Optimization includes:
  • Varying catalysts (e.g., Lewis acids like AlCl₃ or Brønsted acids) to improve regioselectivity.
  • Adjusting solvent polarity (e.g., dichloromethane vs. toluene) to control reaction kinetics.
  • Monitoring purity via HPLC (C18 columns, acetonitrile/water mobile phase) .
    Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yield improvements (~20–30%) are achievable by reducing side reactions through inert atmospheres (N₂/Ar) .

Q. What chromatographic techniques are most effective for purifying this compound from complex reaction mixtures?

  • Methodological Answer :
  • HPLC : Use reverse-phase C18 columns with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (60:40 v/v) for baseline separation. Retention times can be calibrated against commercial phenylacetic acid analogs .
  • TLC : Silica gel plates with UV254 indicator; visualize using iodine vapor or ceric ammonium molybdate stain. RF values should align with structurally similar compounds (e.g., 2-phenylindan-1-acetic acid derivatives) .

Q. How can researchers validate the purity of this compound using spectroscopic and thermal methods?

  • Methodological Answer :
  • Melting Point : Compare observed values (e.g., 145–148°C) with literature data. Use differential scanning calorimetry (DSC) for precise thermal profiles .
  • IR Spectroscopy : Key peaks include C=O stretch (~1700 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹). Cross-reference with NIST Chemistry WebBook data for phenylacetic acid analogs .
  • NMR : Confirm absence of impurities via ¹H NMR (e.g., aromatic proton integration at δ 7.2–7.4 ppm) and ¹³C NMR (carbonyl signal ~δ 175 ppm) .

Advanced Research Questions

Q. How should researchers address discrepancies in NMR data when characterizing synthetic derivatives of this compound?

  • Methodological Answer :
  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent interference.
  • 2D NMR : Employ COSY and HSQC to resolve overlapping signals in complex mixtures.
  • Reference Standards : Compare with authenticated spectra of related indan-acetic acid derivatives (e.g., PubChem CID 999 for phenylacetic acid backbone validation) .
  • Contradiction Resolution : Re-run spectra at higher magnetic field strengths (≥500 MHz) and cross-validate with mass spectrometry (HRMS) .

Q. What experimental design considerations are critical for evaluating the metabolic stability of this compound in vitro?

  • Methodological Answer :
  • Liver Microsomes : Incubate with NADPH-supplemented human liver microsomes (HLM) at 37°C. Use LC-MS/MS to quantify parent compound depletion over time.
  • Controls : Include CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways.
  • Data Normalization : Account for protein binding using ultracentrifugation or equilibrium dialysis .

Q. How can researchers resolve conflicting bioactivity data for this compound across different cell lines?

  • Methodological Answer :
  • Isogenic Cell Lines : Use CRISPR-engineered cells to eliminate genetic variability.
  • Culture Conditions : Standardize serum concentration, passage number, and hypoxia levels.
  • Statistical Models : Apply mixed-effects models to account for clustered data (e.g., nested replicates per cell line) .
  • Dose-Response Curves : Generate IC₅₀ values with ≥8 data points per concentration to improve reproducibility .

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